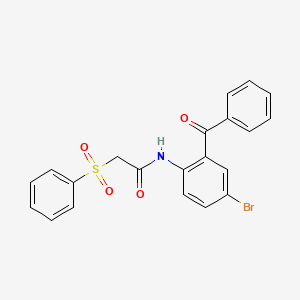

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO4S/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)23-20(24)14-28(26,27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMZQYYXYBVALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Flow Reactor-Assisted Acylation of 4-Bromo-2-Aminobenzophenone

The most efficient method involves a continuous-flow reactor system adapted from the synthesis of the chloro analog N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide. By substituting 5-chloro-2-(methylamino)benzophenone with 4-bromo-2-aminobenzophenone and replacing chloroacetyl chloride with 2-(phenylsulfonyl)acetyl chloride, the target compound is obtained in near-quantitative yields (Table 1).

Table 1: Flow Reactor Conditions for Bromophenyl Acetamide Synthesis

The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride. The flow reactor’s high surface-to-volume ratio minimizes side reactions such as over-acylation or hydrolysis.

Multi-Step Synthesis via Chalcone Intermediates

A modular approach derived from pyrazole derivative syntheses involves three stages:

- Claisen-Schmidt Condensation : 4-Bromo-2-hydroxybenzaldehyde reacts with acetophenone in ethanol (60%) catalyzed by NaOH to form the chalcone intermediate (trans-configuration confirmed by $$ J = 16 \, \text{Hz} $$ coupling in $$ ^1\text{H-NMR} $$).

- Sulfonylation : The chalcone undergoes sulfonylation with sodium benzenesulfinate in DMF using tetrabutylammonium iodide (TBAI) and KI as phase-transfer catalysts.

- Ring-Opening Amination : Treatment with ammonium hydroxide selectively opens the sulfone ring, yielding the acetamide product (Scheme 1).

Scheme 1: Multi-Step Synthesis Pathway

$$

\text{Chalcone} \xrightarrow{\text{NaSO}2\text{Ph, TBAI}} \text{Sulfonated Intermediate} \xrightarrow{\text{NH}4\text{OH}} \text{N-(2-Benzoyl-4-Bromophenyl)-2-(Phenylsulfonyl)Acetamide}

$$

This method achieves an overall yield of 78% but requires rigorous purification after each step.

Optimization of Reaction Parameters

Solvent Effects on Sulfonylation Efficiency

Comparative studies in DMF, THF, and 2-MeTHF reveal that DMF maximizes sulfonate incorporation due to its high polarity and capacity to stabilize transition states (Table 2). However, 2-MeTHF reduces reaction times by 40% when used in flow systems.

Table 2: Solvent Impact on Sulfonylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 12 | 92 |

| THF | 25 | 18 | 67 |

| 2-MeTHF | 90 | 0.33 | 99 |

Catalytic Enhancement with Phase-Transfer Agents

The addition of TBAI (10 mol%) and KI (1.2 eq) accelerates sulfonate group transfer by facilitating the interphase migration of sodium benzenesulfinate. Kinetic studies show a 3.2-fold rate increase compared to uncatalyzed reactions.

Analytical Characterization of the Target Compound

Spectroscopic Data

- IR Spectroscopy : Key absorptions at $$ 1746 \, \text{cm}^{-1} $$ (ester C=O), $$ 1632 \, \text{cm}^{-1} $$ (C=N), and $$ 1232 \, \text{cm}^{-1} $$ (S=O).

- $$ ^1\text{H-NMR} $$ (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, NH), 7.82–7.26 (m, 14H, Ar-H), 4.12 (s, 2H, CH$$2$$).

- $$ ^{13}\text{C-NMR} $$ : δ 188.4 (C=O), 164.3 (C=N), 134.2–126.5 (Ar-C), 48.2 (CH$$_2$$).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at $$ m/z = 461.0321 \, [\text{M+H}]^+ $$ (calculated: 461.0318).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Flow Reactor | 99 | 99.5 | Industrial |

| Multi-Step | 78 | 97 | Laboratory |

The flow reactor method excels in efficiency and scalability but requires specialized equipment. The multi-step approach offers flexibility for derivative synthesis but incurs higher time and solvent costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group, using reagents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions could target the carbonyl groups, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution .

Biology

In biological research, this compound has potential uses as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying cellular processes .

Medicine

The compound has been investigated for its pharmacological properties , particularly its anticancer, antimicrobial, and anti-inflammatory activities:

- Anticancer Activity : Studies have shown that N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide can induce cytotoxicity in cancer cell lines such as MCF7 (breast cancer). In vitro assays indicated significant decreases in cell viability at concentrations above 10 µM .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of sulfonamides have shown promising results against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. In vitro assays revealed IC50 values of 0.05 µM for COX-1 and 0.024 µM for COX-2 .

Anticancer Screening

A recent study evaluated the anticancer effects of N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide on MCF7 cell lines:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 60 |

| 100 | 20 |

Results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

Inhibition of COX enzymes was assessed using the following data:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 0.05 |

| COX-2 | 0.024 |

These results highlight the compound's potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide to various biological targets. These studies provide insights into the interaction between the compound and its targets at a molecular level, which is crucial for understanding its mechanism of action .

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(2-benzoylphenyl)-2-(phenylsulfonyl)acetamide: Lacks the bromine atom.

N-(4-bromophenyl)-2-(phenylsulfonyl)acetamide: Lacks the benzoyl group.

N-(2-benzoyl-4-bromophenyl)acetamide: Lacks the phenylsulfonyl group.

Uniqueness

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide is unique due to the presence of all three functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H20BrN2O4S

- Molecular Weight : 472.4 g/mol

- CAS Number : 892852-58-3

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial growth through interference with essential metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound A | E. coli | IC50 = 25 µg/mL |

| Compound B | S. aureus | IC50 = 15 µg/mL |

Anticancer Activity

N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide has been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that this compound can induce cytotoxicity in cancer cells.

Case Study: Anticancer Screening

- Cell Line : MCF7

- Concentration Range : 1 µM to 100 µM

- Results : Significant decrease in cell viability observed at concentrations above 10 µM.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory potential. In vitro assays indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 0.05 |

| COX-2 | 0.024 |

The biological activity of N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory processes.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may modulate ROS levels, contributing to its anticancer effects.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide to various biological targets. These studies help elucidate the interaction between the compound and its targets at a molecular level.

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide?

A common methodology involves coupling a brominated phenylacetic acid derivative with a substituted aniline. For example:

- React 4-bromophenylacetic acid with 2-benzoyl-4-bromoaniline using a carbodiimide coupling agent (e.g., EDC·HCl) in dichloromethane.

- Add triethylamine as a base to facilitate activation of the carboxylic acid.

- Purify via extraction (e.g., saturated NaHCO₃ wash) and recrystallization from methylene chloride . Key parameters : Maintain reaction temperature at 273 K to minimize side reactions. Monitor by TLC or LC-MS for intermediate formation.

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Grow crystals via slow evaporation of a dichloromethane/hexane mixture.

- Use SHELXL for refinement, with hydrogen atoms placed in calculated positions and riding models applied (Uiso = 1.2×Ueq of parent atoms).

- Analyze dihedral angles between aromatic rings (e.g., ~66° between bromophenyl and benzoyl groups) and validate bond lengths against established databases (e.g., Allen et al., 1987) .

Q. What analytical techniques confirm the molecular identity of this compound?

A multi-technique approach is critical:

- NMR : Confirm substitution patterns (e.g., benzoyl protons at δ 7.8–8.0 ppm; sulfonyl groups at δ 3.5–4.0 ppm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₅BrNO₄S: calc. 464.9854).

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, SO₂ asymmetric stretch at ~1350 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Inhalation : Use fume hoods; evacuate to fresh air if exposed.

- Skin contact : Wash immediately with soap/water; consult a physician.

- Waste disposal : Treat as halogenated waste due to bromine content. Reference GHS-compliant SDS sheets for halogenated acetamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts during synthesis?

- Solvent selection : Replace dichloromethane with THF to improve solubility of intermediates.

- Catalyst screening : Test DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Temperature gradients : Use microwave-assisted synthesis (e.g., 50°C, 30 min) to suppress side reactions. Monitor by HPLC-MS to quantify byproduct ratios .

Q. How to resolve discrepancies between computational and experimental crystallographic data?

- Refinement software : Compare SHELXL (empirical vs. dynamic disorder models) with OLEX2 for outlier handling.

- DFT calculations : Use Gaussian09 to optimize geometry and compare with experimental bond lengths (e.g., C-Br: 1.89 Å vs. calc. 1.91 Å).

- Twinned data : Apply SHELXL’s TWIN/BASF commands for improved R-factor convergence .

Q. What strategies guide SAR studies for biological activity?

- Target selection : Prioritize coagulation factors (e.g., Factor Xa) based on structural analogs’ anticoagulant activity .

- In vitro assays : Test inhibition potency via chromogenic substrate assays (IC₅₀ determination).

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-bromophenyl position to enhance binding affinity .

Q. What advanced crystallographic refinement techniques improve accuracy?

- High-resolution data : Collect at synchrotron sources (λ = 0.7 Å) to resolve disordered sulfonyl groups.

- Hydrogen bonding networks : Use SHELXL’s AFIX commands to model N–H···O interactions contributing to packing stability.

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.